molecular formula C20H25N3O3S B11818896 4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine

4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine

Cat. No.: B11818896
M. Wt: 387.5 g/mol
InChI Key: WPYYFTNSTYVGSU-UHFFFAOYSA-N
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Description

4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine is a complex organic compound with a molecular formula of C20H25N3O3S. This compound features a morpholine ring, a pyridine ring, and a tosylated pyrrolidine moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the tosylated pyrrolidine. The tosylation of pyrrolidine is achieved using tosyl chloride in the presence of a base such as triethylamine. The resulting tosylpyrrolidine is then reacted with 2-bromopyridine under palladium-catalyzed coupling conditions to form the pyridine-substituted intermediate. Finally, this intermediate is reacted with morpholine under nucleophilic substitution conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for tosylation and coupling reactions, as well as automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the morpholine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tosylated pyrrolidine moiety, in particular, provides unique binding properties that are not observed in other similar compounds.

Properties

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

4-[5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]morpholine

InChI

InChI=1S/C20H25N3O3S/c1-16-4-7-18(8-5-16)27(24,25)23-10-2-3-19(23)17-6-9-20(21-15-17)22-11-13-26-14-12-22/h4-9,15,19H,2-3,10-14H2,1H3

InChI Key

WPYYFTNSTYVGSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCOCC4

Origin of Product

United States

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